molecular formula C8H8ClF4N B2738520 (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride CAS No. 929642-58-0

(S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride

Cat. No.: B2738520
CAS No.: 929642-58-0
M. Wt: 229.6
InChI Key: BMJQOPDJQFLGFV-FJXQXJEOSA-N
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Description

(S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride is a fluorinated chiral amine salt characterized by a trifluoroethyl group attached to a 4-fluorophenyl ring in the (S)-configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Key properties include:

  • CAS Number: 929642-58-0
  • Purity: Available in 95% (research grade) and 99% (industrial grade)
  • Molecular Formula: C₈H₇F₄N·HCl
  • Applications: Used as a chiral intermediate in drug synthesis, particularly in compounds targeting enzymes or receptors where fluorine substitution modulates binding affinity .

Properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJQOPDJQFLGFV-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(F)(F)F)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929642-58-0
Record name (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and trifluoroacetaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 4-fluorobenzaldehyde with an amine.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.

    Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield secondary or tertiary amines.

    Acylation: The amine group can be acylated using acyl chlorides or anhydrides to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, under basic or acidic conditions.

    Acylation: Acyl chlorides, anhydrides, in the presence of a base like pyridine.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted fluorophenyl derivatives.

    Acylation: Amides.

Scientific Research Applications

(S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation, affecting downstream signaling pathways.

Comparison with Similar Compounds

Positional Isomers: 3-Fluoro vs. 4-Fluoro Substitution

The position of the fluorine atom on the phenyl ring significantly impacts molecular properties and biological activity:

Compound Name Fluorine Position Similarity Score CAS Number Key Differences
(S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine HCl Para 1.00 929642-58-0 Optimal para-substitution for steric and electronic interactions in chiral environments .
(S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine HCl Meta 0.98 1185302-13-9 Meta-substitution reduces similarity due to altered dipole moments and steric hindrance .

Research Findings :

  • The para-fluoro isomer exhibits higher similarity (1.00) to the reference compound, suggesting superior compatibility in stereospecific reactions .
  • Meta-fluoro analogs show reduced binding affinity in receptor assays, likely due to misalignment of hydrogen-bonding interactions .

Trifluoromethyl vs. Fluorophenyl Derivatives

Replacing the 4-fluorophenyl group with a trifluoromethylphenyl moiety alters electronic and hydrophobic properties:

Compound Name Substituent CAS Number Key Differences
(S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine HCl 4-Fluorophenyl 929642-58-0 Moderate electron-withdrawing effect; enhances metabolic stability .
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine HCl 4-Trifluoromethylphenyl 1391504-83-8 Stronger electron-withdrawing effect; increases lipophilicity and resistance to oxidation .

Research Findings :

  • Trifluoromethyl substitution increases logP values by ~0.5 units, improving blood-brain barrier penetration in preclinical models .
  • 4-Fluorophenyl derivatives are preferred in reactions requiring balanced polarity for aqueous solubility .

Enantiomeric Comparison: (S)- vs. (R)-Configuration

The chiral center significantly affects biological activity:

Compound Name Configuration CAS Number Key Differences
(S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine HCl S 929642-58-0 Higher enantiomeric excess (ee) in asymmetric synthesis .
(R)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine HCl R 1391504-83-8 Reduced binding to HSP90 in docking studies; used as a negative control .

Research Findings :

  • The (S)-enantiomer shows 10-fold higher inhibitory activity against HSP90 compared to the (R)-form in vitro .

Substituent Effects: Methoxy vs. Fluoro Groups

Replacing fluorine with methoxy alters electronic and steric profiles:

Compound Name Substituent CAS Number Key Differences
(S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine HCl 4-Fluoro 929642-58-0 Electron-withdrawing; minimal steric bulk .
(S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine HCl 3-Methoxy N/A Electron-donating; increases steric hindrance and reduces metabolic stability .

Research Findings :

  • Methoxy derivatives exhibit shorter half-lives (<2 hours) in hepatic microsome assays due to rapid demethylation .

Biological Activity

(S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride, with CAS number 929642-58-0, is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables that highlight its pharmacological properties.

  • Molecular Formula : C8H8ClF4N
  • Molecular Weight : 229.60 g/mol
  • CAS Number : 929642-58-0
  • Purity : Typically available at 95% purity

Structural Characteristics

The compound features a trifluoromethyl group and a fluorophenyl moiety, which are significant for its biological activity. The presence of these fluorinated groups often enhances the lipophilicity and metabolic stability of organic compounds.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Studies have shown that derivatives of this compound can exhibit cytotoxic effects against several cancer cell lines. For instance, it has demonstrated IC50 values comparable to established chemotherapeutic agents.
  • Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Its structural similarity to known psychoactive substances suggests a possible role in modulating serotonin or norepinephrine pathways.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways associated with cancer progression.

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-70.65Doxorubicin: 0.79
A5491.47Cisplatin: 1.20
A3750.12Tamoxifen: 10.38

This table illustrates the competitive efficacy of the compound against established chemotherapeutics in vitro.

Case Study 2: Neurotransmitter Interaction

In a behavioral study on rodent models, this compound was administered to assess its effects on anxiety and depression-like behaviors. Results indicated a significant reduction in anxiety scores compared to control groups, suggesting potential antidepressant properties.

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:

  • Receptor Interaction : The compound may bind to specific receptors in the central nervous system (CNS), modulating neurotransmitter release.
  • Cellular Pathways : It may activate or inhibit pathways related to cell proliferation and apoptosis in cancer cells.

Q & A

Q. How can researchers optimize the synthesis of (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride to achieve high enantiomeric purity?

Methodological Answer: Synthesis optimization typically involves chiral resolution techniques such as diastereomeric salt formation with resolving agents like L-(+)-tartaric acid, as demonstrated in analogous fluorinated amine syntheses . Temperature control (e.g., maintaining 0–5°C during crystallization) and pH adjustments (pH 4–6 for protonation stability) are critical for minimizing racemization. Advanced methods like asymmetric catalysis using chiral ligands (e.g., BINAP) can also enhance enantioselectivity. Purity validation via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) ensures >99% enantiomeric excess (ee) .

Q. What analytical techniques are most effective for determining the enantiomeric purity of this compound?

Methodological Answer:

  • Chiral HPLC : Using columns with cellulose- or amylose-based stationary phases (e.g., Chiralcel OD-H) and UV detection at 254 nm.
  • NMR Spectroscopy : Employing chiral solvating agents (e.g., Eu(hfc)₃) to differentiate enantiomers via ¹⁹F or ¹H signal splitting.
  • Polarimetry : Measuring specific rotation ([α]ᴅ) and comparing to literature values (e.g., [α]ᴅ²⁵ = +15.2° for the S-enantiomer) .

Q. What spectroscopic methods confirm the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., C–F bond length ≈ 1.34 Å) .
  • Multinuclear NMR :
    • ¹⁹F NMR: Distinct signals for CF₃ (−63 ppm) and aromatic F (−112 ppm).
    • ¹H NMR: Ethylamine protons (δ 3.1–3.4 ppm) and aromatic protons (δ 7.2–7.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₈H₇ClF₄N; [M+H]⁺ = 244.0245) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity compared to the R-enantiomer?

Methodological Answer: The S-enantiomer exhibits distinct receptor binding due to spatial compatibility with chiral binding pockets. For example:

  • Serotonin Receptor Affinity : The S-form shows 10-fold higher 5-HT₂C receptor selectivity (IC₅₀ = 12 nM) than the R-form (IC₅₀ = 120 nM) in radioligand assays .
  • Metabolic Stability : The S-enantiomer has a longer half-life (t₁/₂ = 4.2 h) in human liver microsomes due to reduced CYP3A4-mediated oxidation .
    Comparative studies should use enantiomerically pure samples and orthogonal assays (e.g., SPR, functional cAMP assays) .

Q. How should researchers address contradictory data on receptor binding affinity across assay systems?

Methodological Answer:

  • Assay Standardization : Use internal controls (e.g., reference ligands like ketanserin for 5-HT₂ receptors) and normalize data to cell-surface receptor density (Bₘₐₓ).
  • Orthogonal Validation : Combine radioligand binding (e.g., ³H-LSD displacement) with functional assays (e.g., calcium flux in HEK293 cells) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Asp134 in 5-HT₂C) to reconcile discrepancies .

Q. What strategies improve aqueous solubility for in vivo studies of this compound?

Methodological Answer:

  • Salt Formation : Hydrochloride salt (solubility = 8.3 mg/mL in water) outperforms freebase (0.2 mg/mL) .
  • Co-Solvent Systems : Use 10% DMSO/PEG 400 (v/v) for intravenous dosing.
  • Nanoparticulate Formulations : Encapsulation in PLGA nanoparticles increases bioavailability (AUC₀–₂₄ = 420 ng·h/mL vs. 180 ng·h/mL for free drug) .

Q. Which predictive toxicology approaches assess the safety of fluorinated ethanamine derivatives?

Methodological Answer:

  • In Silico Tools : EPA’s DSSTox database predicts hepatotoxicity (e.g., structural alerts for mitochondrial toxicity) .
  • In Vitro Assays :
    • hERG Inhibition: Patch-clamp studies (IC₅₀ > 30 µM indicates low cardiac risk).
    • Ames Test: No mutagenicity observed at ≤100 µg/plate .
  • In Vivo Profiling : 28-day rat toxicity studies (NOAEL = 50 mg/kg/day) .

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